molecular formula C12H7N3O3 B13358213 5-(2-Quinoxalinyl)isoxazole-3-carboxylic Acid

5-(2-Quinoxalinyl)isoxazole-3-carboxylic Acid

Cat. No.: B13358213
M. Wt: 241.20 g/mol
InChI Key: WNJNOOYMOJVTOA-UHFFFAOYSA-N
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Description

5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of quinoxaline and isoxazole. These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The quinoxaline ring is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, while the isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid typically involves the formation of the quinoxaline and isoxazole rings separately, followed by their coupling. One common method for synthesizing the quinoxaline ring is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The quinoxaline moiety can act as a ligand for various enzymes and receptors, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid is unique due to the combination of the quinoxaline and isoxazole rings, which can provide synergistic effects in terms of biological activity and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry .

Biological Activity

5-(2-Quinoxalinyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10H7N3O3
  • Molecular Weight : 219.18 g/mol
  • IUPAC Name : 5-(2-quinoxalinyl)-1,2-oxazole-3-carboxylic acid

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of acute and chronic inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

3. Enzyme Inhibition

This compound acts as an inhibitor of several key enzymes involved in metabolic pathways:

  • Xanthine Oxidase Inhibition : The compound demonstrates significant inhibition of xanthine oxidase, which is crucial for uric acid production. This property suggests potential use in treating conditions like gout.
Enzyme IC50 (μM) Comparison with Allopurinol (IC50 = 2.93 μM)
Xanthine Oxidase0.1322-fold more potent

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Binding to Enzymes : Molecular docking studies reveal that the compound binds effectively to the active sites of target enzymes, forming stable complexes that inhibit enzymatic activity.
  • Cytokine Modulation : The compound modulates signaling pathways associated with inflammation, reducing the expression of genes responsible for cytokine production.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in preclinical models:

  • Study on Gout Treatment : A study demonstrated that administration of the compound in hyperuricemic rats resulted in significantly reduced serum uric acid levels compared to control groups.
  • Anti-inflammatory Study : In a murine model of arthritis, treatment with the compound led to reduced paw swelling and lower levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C12H7N3O3

Molecular Weight

241.20 g/mol

IUPAC Name

5-quinoxalin-2-yl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C12H7N3O3/c16-12(17)9-5-11(18-15-9)10-6-13-7-3-1-2-4-8(7)14-10/h1-6H,(H,16,17)

InChI Key

WNJNOOYMOJVTOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=NO3)C(=O)O

Origin of Product

United States

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